An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-acid: A Trifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-acid: A Trifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azido-PEG2)-N-Boc-PEG4-acid, a versatile heterotrifunctional PEG linker. Detailed experimental protocols for its use in key bioconjugation reactions are provided, along with visual diagrams to illustrate experimental workflows and logical relationships.
Core Concepts: Chemical Structure and Properties
N-(Azido-PEG2)-N-Boc-PEG4-acid is a branched polyethylene (B3416737) glycol (PEG) derivative designed with three distinct functional groups, enabling sequential and orthogonal conjugation strategies. The molecule consists of a central nitrogen atom to which two PEG chains of different lengths and functionalities are attached. One chain is terminated with an azide (B81097) group (via a PEG2 spacer), while the other, longer chain is functionalized with a terminal carboxylic acid (via a PEG4 spacer). The central nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group.
This unique architecture allows for a multi-step approach to the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic agents. The azide group serves as a handle for "click chemistry," the carboxylic acid is available for standard amide bond formation, and the Boc-protected amine can be deprotected to introduce a primary amine for further functionalization.
Physicochemical and Spectroscopic Data
The key quantitative properties of N-(Azido-PEG2)-N-Boc-PEG4-acid are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₄₂N₄O₁₀ | [1][2][3] |
| Molecular Weight | 522.6 g/mol | [1][3][4] |
| CAS Number | 2093153-82-1 | [1][2][3] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | ≥95% | [2] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Applications in Bioconjugation and Drug Development
The trifunctional nature of N-(Azido-PEG2)-N-Boc-PEG4-acid makes it a valuable tool in various research and development areas, most notably in the construction of PROTACs.[5]
PROTAC Synthesis: This linker is ideally suited for the modular assembly of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker's azide and carboxylic acid groups can be used to orthogonally conjugate a target protein ligand and an E3 ligase ligand. The Boc-protected amine offers a third point of attachment for further modifications, such as the introduction of a solubilizing group or an imaging agent.
Antibody-Drug Conjugates (ADCs): In the field of ADCs, this linker can be used to attach a cytotoxic payload and a targeting antibody. The defined PEG chains can improve the pharmacokinetic profile of the resulting conjugate.
Surface Modification: The functional groups of N-(Azido-PEG2)-N-Boc-PEG4-acid can be used to modify surfaces, such as nanoparticles or microarrays, to introduce multiple functionalities in a controlled manner.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving N-(Azido-PEG2)-N-Boc-PEG4-acid. These protocols are generalized and may require optimization for specific substrates and applications.
Plausible Synthetic Scheme
Caption: Plausible synthetic workflow for N-(Azido-PEG2)-N-Boc-PEG4-acid.
Amide Coupling of the Carboxylic Acid Moiety
This protocol describes the coupling of the terminal carboxylic acid of N-(Azido-PEG2)-N-Boc-PEG4-acid with a primary amine-containing molecule (e.g., an E3 ligase ligand).
Materials:
-
N-(Azido-PEG2)-N-Boc-PEG4-acid
-
Amine-containing molecule (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve N-(Azido-PEG2)-N-Boc-PEG4-acid in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing molecule to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Caption: Experimental workflow for amide coupling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the azide group of the linker and an alkyne-functionalized molecule (e.g., a target protein ligand).
Materials:
-
Azide-functionalized linker conjugate (from section 3.2)
-
Alkyne-functionalized molecule (1.0-1.2 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)
Procedure:
-
Dissolve the azide-functionalized linker conjugate and the alkyne-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Caption: Experimental workflow for CuAAC "click" chemistry.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a primary amine.
Materials:
-
Boc-protected molecule
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure using TFA:
-
Dissolve the Boc-protected molecule in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
Procedure using 4M HCl in Dioxane:
-
Dissolve the Boc-protected molecule in a minimal amount of a co-solvent if necessary (e.g., DCM or MeOH).
-
Add 4M HCl in 1,4-dioxane.
-
Stir at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, concentrate under reduced pressure to obtain the hydrochloride salt of the amine.
Caption: Logical relationship for Boc deprotection.
Conclusion
N-(Azido-PEG2)-N-Boc-PEG4-acid is a powerful and versatile chemical tool for researchers and scientists in the fields of bioconjugation and drug development. Its unique trifunctional nature, combined with the favorable properties of the PEG spacers, allows for the rational design and synthesis of complex and highly functionalized molecules. The experimental protocols provided in this guide serve as a starting point for the successful application of this linker in a variety of research endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. Buy N-(Azido-PEG2)-N-Boc-PEG4-acid | 2093153-82-1 | >98% [smolecule.com]
- 2. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Stepwise PEG synthesis featuring deprotection and coupling in one pot [beilstein-journals.org]
- 4. chempep.com [chempep.com]
- 5. Synthesis of symmetrically and asymmetrically branched pegylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
